molecular formula C23H25N3O4 B2694516 2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 898463-85-9

2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

Cat. No. B2694516
CAS RN: 898463-85-9
M. Wt: 407.47
InChI Key: PRZDGJOMYPVICG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methylphenyl group, a dioxopyrazinyl group, and an acetamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a precise analysis of its molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine . The dioxopyrazinyl group could also participate in various reactions, depending on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis and Biological Activities : The synthesis and biological activities of compounds with complex structures, including acetamides, have been widely explored. For instance, studies on the synthesis of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have demonstrated their anticonvulsant activities, highlighting the potential of structurally complex acetamides in developing new therapeutic agents (Aktürk et al., 2002).

  • Cytotoxicity and Anticancer Research : Compounds similar in structure to the one have been evaluated for their cytotoxic activities against cancer cell lines. Research on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown appreciable cancer cell growth inhibition, indicating the potential of such compounds in anticancer research (Al-Sanea et al., 2020).

  • Antioxidant, Analgesic, and Anti-inflammatory Properties : The exploration of heterocyclic derivatives, including oxadiazoles and pyrazoles, has uncovered their potential for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. Such studies suggest the utility of acetamide-related compounds in developing new therapeutic agents (Faheem, 2018).

  • Electrochromic Materials : Research into donor-acceptor polymeric electrochromic materials employing pyridopyrazine structures, similar to the compound of interest, has shown promising results for applications in NIR electrochromic devices. These findings open up avenues for the use of complex organic molecules in materials science and engineering (Zhao et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug candidate, future research could involve conducting preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(2)17-6-8-18(9-7-17)24-21(27)14-25-11-12-26(23(29)22(25)28)19-13-16(3)5-10-20(19)30-4/h5-13,15H,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDGJOMYPVICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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